

A Comparative Analysis of Aliphatic Polyesters: PLGA, PLA, and PGA as Biomaterials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-inflammatory agent 77

Cat. No.: B12386817

[Get Quote](#)

Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a highly successful and widely utilized biodegradable polymer in the medical field, valued for its excellent biocompatibility and tunable properties.[1][2][3] As a copolymer of Polylactic acid (PLA) and Polyglycolic acid (PGA), its characteristics are directly influenced by its constituent monomers.[3][4] This guide provides a comparative analysis of PLGA against its parent homopolymers, PLA and PGA, focusing on key performance metrics supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development seeking to select the optimal biomaterial for their application.[3][5]

Physicochemical and Mechanical Properties

The properties of PLGA are highly dependent on the ratio of its lactic acid (LA) to glycolic acid (GA) monomers, as well as its molecular weight.[4][6] PLA is more hydrophobic than the more hydrophilic PGA.[3][7] Consequently, PLGA copolymers with a higher LA content absorb less water and degrade more slowly.[6] PGA, on the other hand, is a highly crystalline and hydrophilic polymer with a faster degradation rate.[4][7] The copolymerization of crystalline PGA with PLA reduces the overall degree of crystallinity, which in turn increases the rate of hydration and hydrolysis.[3][7] A summary of their key properties is presented below.

| Property | Polyglycolic Acid (PGA) | Poly(lactic Acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
|-----------------------|--------------------------|----------------------------|---------------------------------------|
| Monomer | Glycolic Acid | Lactic Acid | Lactic Acid & Glycolic Acid |
| Hydrophilicity | High[6][7] | Low (Hydrophobic)[3][8] | Variable (Tunable by LA:GA ratio)[3] |
| Crystallinity | High (45-55%)[8] | Lower than PGA (35-40%)[8] | Amorphous (Generally)[3][9] |
| Glass Transition (Tg) | 35-40 °C[8][10] | 50-80 °C[8][10] | 40-60 °C (Depends on LA:GA ratio) |
| Tensile Strength | High | High | Moderate (Tunable) |
| Elastic Modulus | ~12.5 GPa[8] | High | Variable |
| Degradation Time | Fast (2-4 months)[8][10] | Slow (>10 months)[8][10] | Variable (1-2 months to years)[6][11] |
| Biocompatibility | Excellent[12] | Excellent[13][14][15][16] | Excellent[1][2][3] |

Degradation Profile and Mechanism

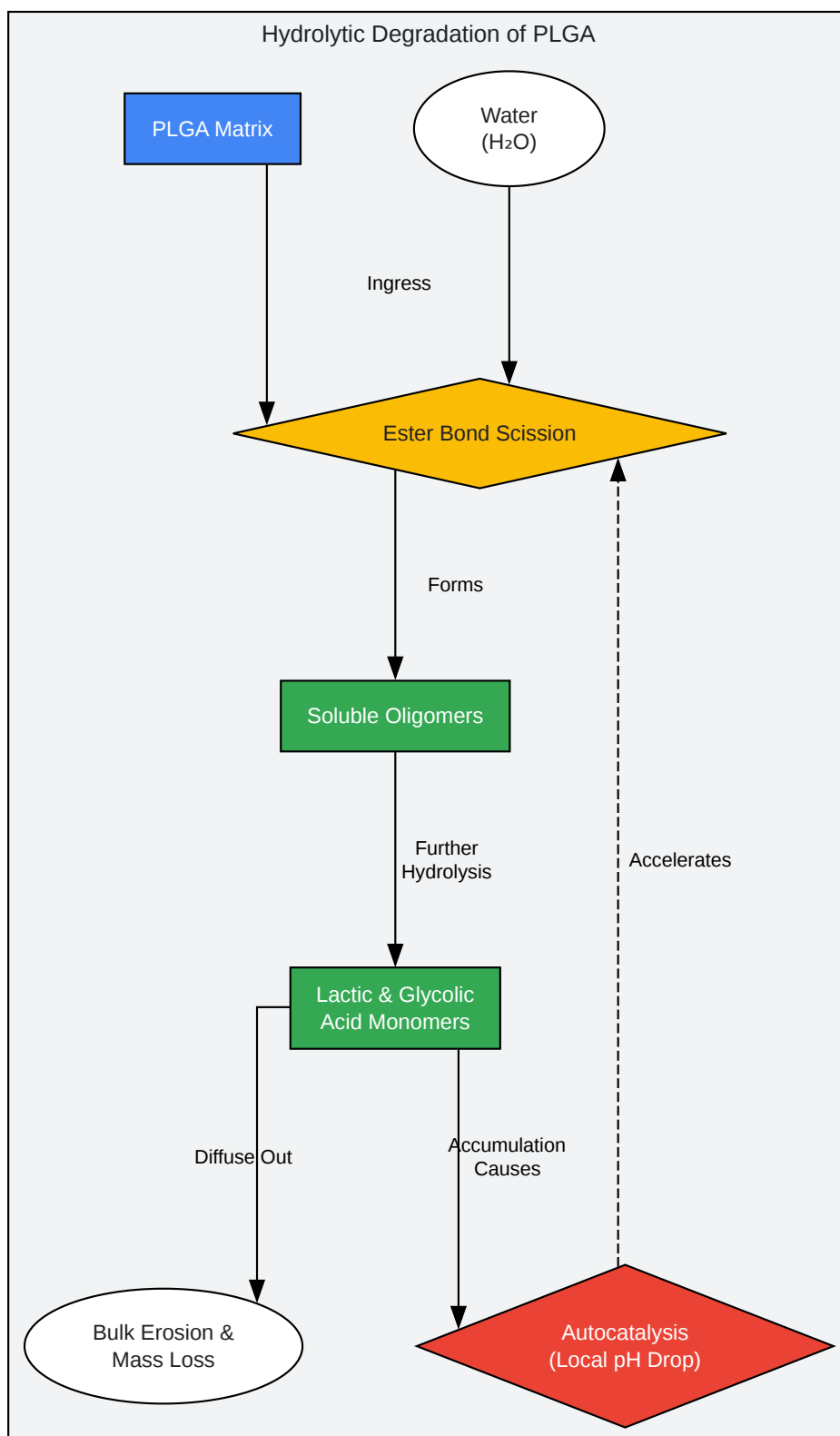
The degradation of these aliphatic polyesters occurs primarily through the hydrolysis of their ester linkages.[3][17] The rate of degradation is a critical factor for applications like controlled drug delivery and tissue engineering scaffolds.

- PGA: Due to its high hydrophilicity, PGA degrades relatively quickly.[11][18]
- PLA: The presence of a methyl side group makes PLA more hydrophobic, leading to slower water absorption and a significantly longer degradation time.[3][8][19]
- PLGA: The degradation rate of PLGA is tunable and depends on the LA:GA ratio.[11] A 50:50 ratio of PLA to PGA results in the fastest degradation because this amorphous composition

allows for easier water penetration compared to the more crystalline homopolymers.[3][11]

Increasing the glycolic acid content generally accelerates degradation.[3]

The degradation process of PLGA is known to be autocatalytic. The hydrolysis of ester bonds releases acidic monomers (lactic and glycolic acid), which lower the local pH within the polymer matrix. This acidic microenvironment then catalyzes further hydrolysis, leading to an accelerated degradation rate from the core of the material.[17][20][21]

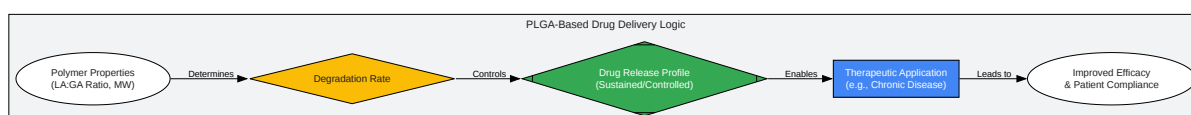


[Click to download full resolution via product page](#)

Hydrolytic degradation pathway of the PLGA copolymer.

Applications in Drug Delivery

PLGA is one of the most prominent polymers used for developing drug delivery systems (DDSs) and has been approved by the FDA for this purpose.[1][2][3][5] Its tunable degradation rate allows for the controlled and sustained release of a wide variety of therapeutic agents, from small molecules to large proteins and peptides.[1][2][5] By adjusting the polymer's molecular weight and monomer ratio, drug release profiles can be tailored from weeks to months.[1] The encapsulation of drugs within PLGA microparticles or nanoparticles can enhance therapeutic efficacy, improve stability, and reduce patient compliance issues by minimizing the need for frequent dosing.[1][2]



[Click to download full resolution via product page](#)

Relationship between PLGA properties and therapeutic outcome.

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation Study

This protocol is based on ASTM F1635-11 and outlines a standard method for assessing the degradation of hydrolytically degradable polymers.[22][23]

1. Materials and Equipment:

- Polymer samples (films or scaffolds) of known weight and dimensions.
- Phosphate Buffered Saline (PBS) at pH 7.4.[22]
- Incubator or water bath set to 37°C.

- Shaker table (optional, for gentle agitation).[\[24\]](#)
- Sealed, sterile containers.
- Analytical balance (precision to 0.1% of sample weight).[\[22\]](#)
- Freeze-dryer or vacuum oven.
- Tools for sample characterization (e.g., GPC/SEC for molecular weight, calipers for dimensions, SEM for morphology).

2. Procedure:

- **Sample Preparation:** Prepare at least three specimens for each time point to be tested.[\[22\]](#) Measure and record the initial dry weight (W_{initial}) and dimensions of each sample. Sterilize the samples using a method appropriate for the polymer that does not cause significant degradation (e.g., ethylene oxide or gamma irradiation).[\[22\]](#)
- **Incubation:** Place each specimen in a separate sterile container. Add a sufficient volume of pre-warmed (37°C) PBS (pH 7.4) to fully immerse the sample. A high solution-to-polymer ratio (e.g., 100:1) is recommended.[\[22\]](#)
- **Degradation:** Place the containers in an incubator at 37°C.[\[24\]](#) If required by the application, place on a shaker at a low speed (e.g., 150 rpm).[\[24\]](#)
- **Time Points:** At predetermined intervals (e.g., 1, 3, 7, 14, 28, 56 days), retrieve the set of three samples.
- **Sample Analysis:**
 - Carefully remove the samples from the PBS solution.
 - Gently rinse with deionized water to remove salts.
 - Freeze-dry or dry in a vacuum oven until a constant weight is achieved.
 - Measure the final dry weight (W_{final}) and record it.

- Calculate the percentage of mass loss: $\text{Mass Loss (\%)} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] * 100$.
- Characterize other properties as needed, such as changes in molecular weight (via GPC/SEC) and surface morphology (via SEM).

Protocol 2: Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography and porous structure of biomaterial scaffolds. [\[25\]](#)

1. Materials and Equipment:

- Biomaterial scaffold samples (hydrated or dry).
- Fixative solution (e.g., 2.5% glutaraldehyde in PBS).
- Dehydration solutions (graded series of ethanol: 50%, 70%, 90%, 100%).
- Drying apparatus (e.g., Critical Point Dryer or Hexamethyldisilazane (HMDS)).[\[26\]](#)
- SEM stubs (aluminum pin stubs).
- Double-sided carbon adhesive tape.
- Sputter coater with a conductive target (e.g., gold, platinum).[\[25\]](#)
- Scanning Electron Microscope.

2. Procedure:

- **Sample Fixation** (for hydrated samples/cell cultures): If the scaffold is hydrated or contains cells, first fix the sample by immersing it in a 2.5% glutaraldehyde solution for at least 2 hours to preserve its structure.
- **Dehydration**: Rinse the fixed sample with PBS. Dehydrate the sample by sequentially immersing it in a graded series of ethanol solutions (e.g., 50%, 70%, 90%, 100%) for 10-15

minutes each. This process removes water without causing significant structural collapse.

- Drying:
 - Critical Point Drying (CPD): Transfer the sample to a CPD instrument, which replaces the ethanol with liquid CO₂ and then brings the CO₂ to its critical point, allowing it to be removed as a gas without the surface tension effects that would collapse the structure.
 - HMDS Drying: After the final 100% ethanol step, immerse the sample in HMDS for 10 minutes and then allow it to air-dry in a fume hood. HMDS is a chemical drying agent that minimizes shrinkage.[26]
 - Freeze-Drying: For porous hydrogels, samples can be flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to remove water via sublimation.[26][27]
- Mounting: Securely mount the fully dried sample onto an SEM stub using double-sided carbon tape.
- Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive metal like gold or gold-palladium onto the sample surface. This prevents the buildup of charge from the electron beam during imaging.[25]
- Imaging: Load the coated sample into the SEM chamber. Evacuate the chamber to a high vacuum. Apply an accelerating voltage (e.g., 5-20 kV) and scan the electron beam across the sample to generate images of the surface morphology at various magnifications.[27][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Applications of PLGA in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PLGA-Based Composites for Various Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]
- 9. rit.edu [rit.edu]
- 10. polylactide.com [polylactide.com]
- 11. polylactide.com [polylactide.com]
- 12. globethesis.com [globethesis.com]
- 13. Biocompatibility and biocidal effects of modified polylactide composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation Behavior of Poly(Lactide-Co-Glycolide) Monolayers Investigated by Langmuir Technique: Accelerating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PLGA-The Smart Biocompatible Polymer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. polymersolutions.com [polymersolutions.com]
- 23. store.astm.org [store.astm.org]
- 24. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biomatj.com [biomatj.com]
- 26. SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS. | Semantic Scholar [semanticscholar.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Medires [mediresonline.org]
- To cite this document: BenchChem. [A Comparative Analysis of Aliphatic Polyesters: PLGA, PLA, and PGA as Biomaterials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386817#comparative-analysis-of-ps77-and-other-biomaterials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com